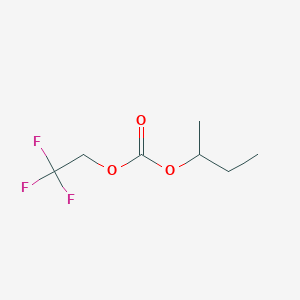

sec-Butyl 2,2,2-trifluoroethyl carbonate

Description

Significance of Fluorinated Carbonates in Synthetic Transformations

Fluorinated carbonates have gained prominence as highly reactive and versatile intermediates in organic synthesis, serving as safer and often more efficient alternatives to hazardous reagents like phosgene (B1210022). nih.govkobe-u.ac.jp Their enhanced reactivity stems primarily from the presence of electron-withdrawing fluoroalkyl groups, which increase the electrophilicity of the carbonate's carbonyl carbon. researchgate.net For instance, a study systematically investigating the substitution reactions of various fluoroalkyl carbonates found that while diethyl carbonate showed no reaction with primary alcohols or amines, the introduction of trifluoroethyl groups, as in bis(2,2,2-trifluoroethyl) carbonate, enabled these substitution reactions. researchgate.netresearchgate.net The reactivity of these fluorinated carbonates was even found to be higher than that of diphenyl carbonate. researchgate.netresearchgate.net

The advantages of using fluorinated carbonates extend beyond their heightened reactivity. The fluoroalkyl alcohols that are eliminated as byproducts during reactions exhibit weak affinity for the organic products and typically have low boiling points. kobe-u.ac.jpresearchgate.net This characteristic facilitates easy removal from the reaction mixture by simple evaporation, simplifying product purification. kobe-u.ac.jpresearchgate.net Furthermore, the development of novel synthetic methods, such as the "photo-on-demand" synthesis from chloroform (B151607) and a fluoroalcohol, allows for the efficient and large-scale production of fluoroalkyl carbonates without the use of toxic phosgene. kobe-u.ac.jp

The applications of fluorinated carbonates are diverse, ranging from the synthesis of pharmaceutical intermediates like carbamate (B1207046) and urea (B33335) derivatives to their use as specialty solvents and electrolyte components in high-voltage lithium-ion batteries. nih.govkobe-u.ac.jpchemeo.com In battery applications, for example, fluorinated cyclic carbonates can enhance the thermal stability of the electrolyte and improve the formation of the solid-electrolyte interphase (SEI) on the anode. nih.gov The inclusion of non-flammable fluorinated solvents like bis(2,2,2-trifluoroethyl) carbonate is a key strategy in developing flame-retarding battery electrolytes. rsc.orgsigmaaldrich.com

Interactive Data Table 1: Comparative Reactivity of Carbonates

| Carbonate | Reactivity with Nucleophiles | Key Structural Feature | Reference |

| Diethyl Carbonate | No reaction observed with primary alcohols/amines | Standard alkyl groups | researchgate.net |

| Diphenyl Carbonate | Reactive | Phenyl groups (moderate leaving group) | researchgate.net |

| Bis(2,2,2-trifluoroethyl) Carbonate | Higher reactivity than diphenyl carbonate | Electron-withdrawing trifluoroethyl groups | researchgate.netresearchgate.net |

| Bis(hexafluoroisopropyl) Carbonate | Dramatically accelerated reaction rates | Highly electron-withdrawing hexafluoroisopropyl groups | researchgate.netresearchgate.net |

The Trifluoroethyl Moiety: Electronic and Steric Influences in Organic Synthesis

The 2,2,2-trifluoroethyl group (CF₃CH₂-) is a critical component that imparts unique properties to the parent molecule, largely due to the strong electronegativity of the three fluorine atoms. bldpharm.com This intense electron-withdrawing effect has profound electronic and steric consequences that are harnessed in organic synthesis.

Electronic Influences: The trifluoromethyl (CF₃) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. sigmaaldrich.com This property is primarily an inductive effect, which significantly increases the reactivity of adjacent electrophilic sites. sigmaaldrich.com In the context of the trifluoroethyl group, this leads to a marked increase in the acidity of the corresponding alcohol, 2,2,2-trifluoroethanol (B45653) (TFE). TFE exhibits a stronger acidic character compared to ethanol (B145695) because the trifluoromethyl group stabilizes the resulting trifluoroethoxide anion. tcichemicals.com This stabilization makes trifluoroethoxide an excellent leaving group in nucleophilic substitution reactions. This principle is fundamental to the high reactivity of trifluoroethyl carbonates, where the trifluoroethoxy group is readily displaced by incoming nucleophiles. researchgate.net Furthermore, the incorporation of fluorine can lower the energy level of the Highest Occupied Molecular Orbital (HOMO), contributing to greater stability against oxidation, a crucial factor in applications like high-voltage electrolytes. nih.gov

Steric Influences: From a steric perspective, the fluorine atom (1.47 Å) is comparable in size to a hydrogen atom (1.20 Å) or a hydroxyl group (1.40 Å). This allows fluorine-containing groups to sometimes act as mimics of their non-fluorinated counterparts at enzyme receptor sites. However, the trifluoromethyl group is considerably larger than a methyl group and can introduce significant steric hindrance. This steric bulk can influence the conformational preferences of a molecule and the stereoselectivity of its reactions. In the case of sec-butyl 2,2,2-trifluoroethyl carbonate, the combination of the bulky sec-butyl group and the trifluoroethyl group would create a specific steric environment around the carbonyl center, potentially influencing which nucleophiles can approach and from which trajectory.

The trifluoroethyl moiety also enhances lipophilicity, which can improve a molecule's transport properties in biological systems. The combination of these electronic and steric factors makes the trifluoroethyl group a valuable tool for fine-tuning the reactivity, stability, and physical properties of organic molecules.

Interactive Data Table 2: Properties of the 2,2,2-Trifluoroethyl Moiety

| Property | Description | Consequence in Synthesis | Reference |

| Electronic Effect | Potent electron-withdrawing group via induction. | Increases acidity of adjacent protons (e.g., in TFE); activates adjacent electrophilic centers; stabilizes anionic leaving groups. | sigmaaldrich.combldpharm.comtcichemicals.com |

| Steric Effect | Larger than a methyl group. | Can introduce significant steric hindrance, influencing reaction selectivity and molecular conformation. | |

| Lipophilicity | Increases lipophilicity of the parent molecule. | Can enhance solubility in nonpolar media and influence biological transport. | |

| Leaving Group Ability | The trifluoroethoxide anion is a very good leaving group. | Facilitates nucleophilic substitution reactions at the adjacent carbonyl group in carbonates. | researchgate.net |

Overview of this compound within the Broader Class of Fluoroalkyl Carbonates

This compound, identified by its CAS number 1980085-51-5, is an unsymmetrical fluoroalkyl carbonate. bldpharm.com As a member of this class, its chemical behavior is dictated by the interplay of its two distinct esterifying groups: the non-fluorinated sec-butyl group and the fluorinated 2,2,2-trifluoroethyl group. While specific research literature on this particular compound is not extensively available, its reactivity can be reliably inferred from the established principles of fluoroalkyl carbonate chemistry. researchgate.net

The core reactivity of unsymmetrical carbonates in nucleophilic substitution reactions is governed by the differential leaving group ability of the two alkoxy substituents. researchgate.net In this compound, the 2,2,2-trifluoroethoxide anion is a significantly better leaving group than the sec-butoxide (B8327801) anion. This is a direct consequence of the electronic stabilization provided by the three fluorine atoms, which delocalize the negative charge on the resulting alkoxide. tcichemicals.com Therefore, when reacting with a nucleophile (e.g., an amine or an alcohol), the reaction will proceed with high selectivity, cleaving the bond between the carbonyl carbon and the trifluoroethoxy oxygen, leading to the formation of a new carbonate or carbamate and the release of 2,2,2-trifluoroethanol.

The structure of the non-fluorinated alkyl group also plays a role, primarily through steric effects. The sec-butyl group is sterically more demanding than a primary alkyl group like ethyl or propyl. This steric bulk can influence the rate of reaction by hindering the approach of the nucleophile to the carbonyl center.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11F3O3 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

butan-2-yl 2,2,2-trifluoroethyl carbonate |

InChI |

InChI=1S/C7H11F3O3/c1-3-5(2)13-6(11)12-4-7(8,9)10/h5H,3-4H2,1-2H3 |

InChI Key |

KZKHTBXMNNCCEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity, Mechanistic Pathways, and Selectivity of Sec Butyl 2,2,2 Trifluoroethyl Carbonate

Nucleophilic Substitution Reactions Involving the Carbonate Moiety

The reactivity of carbonate esters in nucleophilic substitution reactions is significantly influenced by the electronic properties of the groups attached to the carbonate's central carbonyl carbon. In the case of sec-Butyl 2,2,2-trifluoroethyl carbonate, the presence of the electron-withdrawing 2,2,2-trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

A systematic investigation into the substitution reactions of various fluoroalkyl carbonates with primary alcohols and amines has demonstrated their enhanced reactivity compared to non-fluorinated analogues like diethyl carbonate. nih.gov For instance, bis(2,2,2-trifluoroethyl) carbonate, a symmetric carbonate, readily undergoes substitution reactions with both alcohols and amines. nih.gov This heightened reactivity is attributed to the electron-withdrawing nature of the trifluoroethyl groups, which increases the electrophilicity of the carbonyl carbon. nih.gov

While direct studies on the asymmetric this compound are not extensively detailed in the provided results, the principles governing the reactivity of similar fluoroalkyl carbonates can be applied. The reaction with a nucleophile, such as an alcohol (R'OH) or an amine (R'NH2), would proceed via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of one of the alkoxy groups.

The selectivity of which group is displaced (sec-butoxy or 2,2,2-trifluoroethoxy) depends on the relative leaving group ability of the corresponding alcohols. Given the higher acidity of 2,2,2-trifluoroethanol (B45653) compared to sec-butanol, the 2,2,2-trifluoroethoxide is a better leaving group.

Fluoroalkyl carbonates, in general, have been shown to be effective reagents for the synthesis of other carbonates and carbamates, highlighting their utility in these types of nucleophilic substitution reactions. kobe-u.ac.jp The reactions are often clean, and the fluoroalcohol byproducts can be easily removed due to their low boiling points and reduced affinity for the organic products. nih.govkobe-u.ac.jp

Table 1: Reactivity of Fluoroalkyl Carbonates with Nucleophiles

| Carbonate | Nucleophile | Reactivity Comparison | Reference |

|---|---|---|---|

| Bis(2,2,2-trifluoroethyl) carbonate | Primary Alcohols & Amines | More reactive than diethyl carbonate; comparable to diphenyl carbonate. | nih.gov |

| Bis(hexafluoroisopropyl) carbonate | Primary Alcohols & Amines | Dramatically accelerated reactivity, similar to bis(perfluorophenyl) carbonate. | nih.gov |

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.comyoutube.com The 2,2,2-trifluoroethoxy group is an excellent leaving group due to the strong electron-withdrawing effect of the three fluorine atoms. This effect stabilizes the resulting 2,2,2-trifluoroethoxide anion, making it a weak base.

The acidity of the conjugate acid, 2,2,2-trifluoroethanol (TFE), is a good indicator of the leaving group's ability. TFE has a pKa of approximately 12.4, making it significantly more acidic than ethanol (B145695). wikipedia.org This increased acidity translates to the trifluoroethoxide being a much weaker base and, consequently, a better leaving group than ethoxide. nih.gov

In the context of this compound, the 2,2,2-trifluoroethoxy moiety is a superior leaving group compared to the sec-butoxy group. Therefore, in a nucleophilic substitution reaction, the incoming nucleophile would preferentially displace the 2,2,2-trifluoroethoxy group. This selectivity is a key feature of the reactivity of this asymmetric carbonate. The leaving ability of haloalkyl alcohols in a series of haloalkyl carbonates has been found to correlate with the pKa of the eliminated alcohols. nih.gov

Role as a Protecting Group in Organic Synthesis

Protecting groups are essential tools in organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. emerginginvestigators.orgwikipedia.orgorganic-chemistry.org Carbonates are a versatile class of protecting groups for alcohols and amines. thieme-connect.de

Carbonate protecting groups, in general, are known for their stability under a range of conditions. They are typically more stable to basic hydrolysis than esters due to the resonance delocalization involving two oxygen atoms, which reduces the electrophilicity of the carbonyl carbon. thieme-connect.de However, the stability and the conditions required for cleavage can be finely tuned by modifying the structure of the carbonate.

For instance, the 2,2,2-trichloroethyl carbonate group can be cleaved under reductive conditions. thieme-connect.de The stability of a carbonate protecting group is a crucial factor, as it must withstand various reaction conditions throughout a synthetic sequence. organic-chemistry.org The choice of cleavage cocktail is dependent on the nature of the protecting group and the other functional groups present in the molecule. thermofisher.com

The cleavage of carbonate protecting groups often involves nucleophilic attack at the carbonyl carbon or at the carbon atom of the alcohol moiety. Acid-catalyzed cleavage is also a common method, particularly for groups like the tert-butoxycarbonyl (Boc) group. wikipedia.org A study on 4-nitrophenyl carbonates demonstrated that these groups are stable in acidic and aqueous solutions but are readily cleaved under mild basic conditions. emerginginvestigators.org

Orthogonal protecting group strategies are a cornerstone of modern organic synthesis, allowing for the selective deprotection of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org This is achieved by using protecting groups that are removed under different, non-interfering reaction conditions. uchicago.edu

For example, a molecule might contain both an acid-labile Boc group and a base-labile Fmoc group. wikipedia.orgresearchgate.net The Fmoc group can be removed with a base like piperidine, leaving the Boc group intact, and the Boc group can be subsequently removed with an acid like trifluoroacetic acid (TFA). wikipedia.orgorganic-chemistry.org

The 2,2,2-trifluoroethoxycarbonyl group, derived from this compound, can potentially be incorporated into orthogonal protection schemes. Its cleavage would likely be promoted by conditions that favor the departure of the excellent 2,2,2-trifluoroethoxy leaving group. Given its stability profile, it could be used in conjunction with other protecting groups that are sensitive to different cleavage reagents. For example, a silicon-based protecting group like a Tpseoc group is cleaved by fluoride (B91410) ions and is stable to acidic conditions used to remove a Boc group, as well as to conditions used to cleave Cbz, Fmoc, and Alloc groups. nih.gov This highlights the potential for developing highly specific and orthogonal deprotection strategies.

Table 2: Examples of Orthogonal Protecting Groups and their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Condition | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | wikipedia.orgorganic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | wikipedia.orgorganic-chemistry.org |

| Benzyl (B1604629) | Bn | Hydrogenolysis | wikipedia.org |

| Silyl ethers (e.g., TBDMS) | TBDMS | Fluoride ions (e.g., TBAF) | wikipedia.org |

| Allyloxycarbonyl | Alloc | Pd-catalyzed reaction | nih.gov |

Trifluoroethylation Reactions Mediated by Fluoroalkyl Carbonates or Related Reagents

The introduction of a trifluoroethyl group into organic molecules is of significant interest in medicinal and agricultural chemistry due to the unique properties conferred by this moiety. rsc.org While the direct use of this compound as a trifluoroethylating agent is not explicitly detailed, the principles of reactivity of related fluoroalkyl compounds suggest its potential in such transformations.

Trifluoroethylation reactions aim to form a new bond between a carbon or heteroatom and a -CH2CF3 group. rsc.org Various methods have been developed to achieve this, often involving nucleophilic or electrophilic sources of the trifluoroethyl group.

Fluoroalkyl carbonates, due to the good leaving group ability of the fluoroalkoxy groups, can act as precursors for the transfer of the fluoroalkyl moiety. For example, the reaction of a nucleophile could potentially occur at the methylene (B1212753) carbon of the 2,2,2-trifluoroethyl group in an SN2-type reaction, although attack at the carbonyl carbon is generally more favorable for carbonates.

More commonly, reagents specifically designed for trifluoroethylation are employed. However, the underlying principle of utilizing a good leaving group attached to the trifluoroethyl moiety is central. The reactivity of bis(2,2,2-trifluoroethyl) carbonate and other fluoroalkyl carbonates in substitution reactions provides a foundation for understanding how this compound might behave in similar chemical transformations. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy for molecular synthesis. In the context of introducing trifluoroethyl groups, this is typically achieved through radical-based or photocatalytic methods rather than by using fluoroalkyl carbonates as the primary reagent. Research into direct trifluoroethylation of C-H bonds often employs precursors that can readily generate the trifluoroethyl radical.

For instance, the selective 2,2,2-trifluoroethylation of styrenes has been accomplished using photocatalytic metal-organic frameworks (MOFs). nih.gov These systems utilize an Ir(III) polypyridyl complex as a visible-light photocatalyst to activate a trifluoroethyl source, leading to the functionalization of the styrenic C-H bond. nih.gov While this compound is not directly used in these strategies, they represent the current state-of-the-art for introducing the trifluoroethyl moiety via C-H activation.

Radical Processes in Trifluoroethylation

The trifluoroethyl radical (•CH₂CF₃) is a key intermediate in many reactions that install the trifluoroethyl group. The generation and subsequent reaction of this radical are central to understanding the potential reactivity pathways.

A common precursor for the trifluoroethyl radical is 2,2,2-trifluoroethyl iodide (ICH₂CF₃). rsc.org Under photoredox catalysis, this reagent can undergo a single-electron reduction to form a radical anion, which then fragments to release the trifluoroethyl radical and an iodide ion. This radical can then engage in various transformations, such as addition to alkenes. rsc.org For example, a photoredox-catalyzed three-component reaction involving alkenes, quinoxalin-2(1H)-ones, and ICH₂CF₃ proceeds via the initial addition of the trifluoroethyl radical to the alkene. rsc.org

The radical copolymerization of monomers like 2,2,2-trifluoroethyl methacrylate (B99206) also involves radical processes to form the polymer chain, highlighting the compatibility of the trifluoroethyl group within radical-mediated transformations. researchgate.net Another method involves the generation of radicals from precursors like S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate for addition to vinyl acetate (B1210297). orgsyn.org

Visible-Light-Induced Photocatalysis in Trifluoroethylation

Visible-light photocatalysis has emerged as a mild and efficient method for generating radicals and forging new chemical bonds. Several strategies for trifluoroethylation rely on this approach.

The trifluoroethylation of imidazoheterocycles has been achieved with excellent C-3 regioselectivity using 1,1,1-trifluoro-2-iodoethane (B141898) as the radical source and fac-[Ir(ppy)₃] as the photocatalyst under visible light irradiation. researchgate.net Similarly, the difunctionalization of alkenes with a trifluoroethyl group and a quinoxalin-2(1H)-one moiety is enabled by photoredox catalysis. rsc.org In a notable example of enhancing selectivity, Zr(IV)-based metal-organic frameworks (MOFs) containing Ir(III) polypyridyl photocatalysts were used for the trifluoroethylation of styrenes. nih.gov Compared to the homogeneous catalyst, the MOF-based system suppressed the undesired dimerization of benzyl radicals, thereby increasing the selectivity for the desired product. nih.gov

| Substrate | Trifluoroethyl Source | Photocatalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Styrenes | Not Specified | Ir(III) polypyridyl complexes in a Zr(IV)-based MOF | Selective hydroxytrifluoroethylation; suppressed radical dimerization. | nih.gov |

| Alkenes / Quinoxalin-2(1H)-ones | ICH₂CF₃ | Not Specified | Three-component coupling with excellent regioselectivity. | rsc.org |

| Imidazo[1,2-a]pyridines | 1,1,1-Trifluoro-2-iodoethane | fac-[Ir(ppy)₃] | C-3 selective trifluoroethylation with high functional group tolerance. | researchgate.net |

Transcarbonation and Exchange Reactions

The reactivity of this compound in substitution reactions is expected to be dominated by the electronic effects of the trifluoroethyl group. Studies on analogous fluoroalkyl carbonates show that the presence of electron-withdrawing fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues like diethyl carbonate. researchgate.net

A systematic study on a series of fluoroalkyl carbonates demonstrated that bis(2,2,2-trifluoroethyl) carbonate [(F₃-EtO)₂CO] readily undergoes substitution reactions with primary alcohols and amines, whereas diethyl carbonate is unreactive under the same conditions. researchgate.net The reactivity of (F₃-EtO)₂CO was found to be even higher than that of the commonly used diphenyl carbonate. researchgate.net This enhanced reactivity is attributed to both the increased electrophilicity of the carbonyl group and the good leaving group ability of the 2,2,2-trifluoroethoxide, as trifluoroethanol is more acidic than non-fluorinated alcohols. researchgate.net

It has also been shown that bis-(trifluoroethyl)carbonates can participate in exchange reactions with various alcohols and phenols in the presence of a base. researchgate.net In the case of the unsymmetrical this compound, a nucleophile would likely displace the 2,2,2-trifluoroethoxide preferentially over the sec-butoxide (B8327801), due to the superior stability of the trifluoroethoxide anion. This makes such compounds effective reagents for introducing the sec-butoxycarbonyl group onto nucleophiles like amines or other alcohols.

Chemo- and Regioselectivity in Transformations Involving this compound Analogues

The structural asymmetry of this compound and the distinct electronic properties of its constituent groups suggest that it would exhibit significant chemo- and regioselectivity in its reactions.

Chemoselectivity: In substitution reactions involving a nucleophile, the carbonate possesses two potential leaving groups: sec-butoxide and 2,2,2-trifluoroethoxide. The pKa of 2,2,2-trifluoroethanol is approximately 12.4, while that of sec-butanol is around 17.6. The group with the lower pKa (trifluoroethanol) is the better leaving group. Therefore, nucleophilic attack on the carbonyl carbon of this compound is expected to chemoselectively displace the trifluoroethoxide, effectively transferring the sec-butoxycarbonyl moiety. This principle is exploited in the synthesis of unsymmetrical ureas, where bis(2,2,2-trifluoroethyl) carbonate acts as a condensing agent for amines. acs.orgnih.gov

Regioselectivity: While direct regioselective C-H functionalization using fluoroalkyl carbonates is not well-documented, the broader field of trifluoroethylation offers numerous examples of high regioselectivity. For instance, the visible-light-induced trifluoroethylation of imidazopyridines using 1,1,1-trifluoro-2-iodoethane proceeds with excellent regioselectivity, exclusively functionalizing the C-3 position. researchgate.net This selectivity is dictated by the electronic properties of the imidazopyridine core. Similarly, the photoredox-catalyzed three-component reaction of alkenes, a heteroaryl group, and a trifluoroethyl source yields products with excellent regioselectivity, where the trifluoroethyl group adds to one carbon of the double bond and the heteroaryl group to the other. rsc.org

| Reaction Type | Substrate | Reagent(s) | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|---|

| Substitution | Amines/Alcohols | bis(2,2,2-trifluoroethyl) carbonate | Chemoselective | Acts as an effective carbonylating agent due to the good leaving group ability of trifluoroethoxide. | researchgate.net |

| Photocatalytic Trifluoroethylation | Imidazo[1,2-a]pyridines | 1,1,1-Trifluoro-2-iodoethane, fac-[Ir(ppy)₃] | Regioselective | Exclusive functionalization at the C-3 position. | researchgate.net |

| Photocatalytic Difunctionalization | Alkenes | ICH₂CF₃, Quinoxalin-2(1H)-ones | Regioselective | Highly regioselective three-component coupling across the double bond. | rsc.org |

Advanced Applications in Organic Synthesis and Materials Science

Application in the Synthesis of Heterocyclic Compounds and Fine Chemicals

The moderate reactivity of trifluoroethyl carbonates, compared to highly reactive chloroformates or less reactive dialkyl carbonates, allows for controlled, stepwise reactions, which is highly advantageous in the synthesis of complex fine chemicals. researchgate.net This controlled reactivity is particularly valuable in one-pot procedures where multiple reaction steps are performed sequentially in the same vessel.

A primary application in fine chemical synthesis is the production of unsymmetrical ureas through stepwise aminolysis. researchgate.net The process involves the initial reaction of the carbonate with a primary or secondary amine, which displaces one of the alkoxy groups. The resulting trifluoroethyl carbamate (B1207046) intermediate can then be reacted with a second, different amine to yield the final unsymmetrical urea (B33335). This method avoids the need for isolating the intermediate, streamlining the synthesis. While direct examples of its use for synthesizing heterocyclic rings are not prominent in current literature, its role in creating complex acyclic precursors like substituted ureas and carbamates is a key contribution to the field of fine chemicals.

Utility in Polymer Chemistry: Non-Isocyanate Polyurethane and Polycarbonate Synthesis

The push for greener and safer industrial processes has driven research into non-phosgene routes for polymer production. Trifluoroethyl carbonates are positioned as valuable reagents in this area, particularly for non-isocyanate polyurethanes (NIPUs) and polycarbonates.

The synthesis of polycarbonates often proceeds via transesterification. The reactivity of bis(2,2,2-trifluoroethyl) carbonate has been reported to be intermediate between that of dimethyl carbonate and diphenyl carbonate, the latter being a standard monomer for melt transcarbonation. researchgate.netresearchgate.net This suggests that trifluoroethyl carbonates can serve as effective monomers in polycondensation reactions with diols to produce polycarbonates under potentially milder conditions than those required for diphenyl carbonate. researchgate.net

In the realm of NIPUs, the most common pathway involves the ring-opening of cyclic carbonates with amines. mdpi.comnih.govresearchgate.net However, the chemistry of activated linear carbonates is fundamental to urethane (B1682113) formation. Trifluoroethyl carbonates can be used to synthesize the carbamate linkages that define polyurethanes. Their reaction with diamines can lead to the formation of polyurethanes in a step-growth polymerization, providing a viable alternative to the conventional, yet hazardous, route involving isocyanates. researchgate.net

Generation of Fluorinated Functional Compounds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. Sec-Butyl 2,2,2-trifluoroethyl carbonate serves as a reagent for introducing fluorinated moieties into new molecules.

When used in synthesis, the compound can act as a sec-butoxycarbonylating agent or, more significantly, a 2,2,2-trifluoroethoxycarbonylating agent. The ureas and carbamates formed through its reactions are themselves new fluorinated functional compounds. For example, the reaction with an amine leads to a urea that contains the trifluoroethyl group if the intermediate carbamate is the desired product, or it facilitates the creation of a complex urea while releasing trifluoroethanol. researchgate.netresearchgate.net The ability to use this reagent to build complex molecules that are themselves fluorinated is a key aspect of its utility in medicinal chemistry and materials science, where fluorination is a common strategy for tuning molecular properties.

Advanced Spectroscopic Characterization and Mechanistic Probing

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For sec-Butyl 2,2,2-trifluoroethyl carbonate, XPS is particularly valuable for analyzing its interaction with surfaces, such as electrodes in battery systems. The analysis of the C 1s, O 1s, and F 1s core level spectra provides detailed information about the chemical environment of these atoms at the interface.

In studies of similar fluorinated carbonates used in lithium-ion battery electrolytes, XPS has been instrumental in characterizing the solid electrolyte interphase (SEI) layer formed on electrode surfaces. For instance, research on bis(2,2,2-trifluoroethyl) carbonate (TFEC) has shown that its decomposition products contribute to a thinner and chemically distinct SEI, which can influence battery performance. researchgate.net The presence of fluorine-containing species in the SEI, originating from the trifluoroethyl group, is readily detectable by XPS.

The high-resolution C 1s spectrum of this compound is expected to be complex, with distinct peaks corresponding to the different carbon environments within the molecule. Deconvolution of this spectrum would allow for the identification and quantification of carbon atoms in the sec-butyl group (C-C and C-H bonds), the carbonate group (O-C=O), the methylene (B1212753) group adjacent to the trifluoromethyl group (C-CF3), and the trifluoromethyl group itself (CF3). The binding energies of these carbon atoms are influenced by their neighboring atoms, with the presence of electronegative oxygen and fluorine atoms causing a shift to higher binding energies.

Expected C 1s Binding Energies for this compound

| Functional Group | Expected Binding Energy (eV) |

|---|---|

| C -C/C-H (sec-butyl) | ~285.0 |

| C -O (sec-butyl & methylene) | ~286.5 |

| O-C =O (carbonate) | ~289.0 |

| C F3 | ~292.5 |

Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.

Similarly, the O 1s spectrum would show components corresponding to the carbonyl oxygen (C=O) and the ester-linked oxygens (C-O). The F 1s spectrum is expected to show a single, intense peak characteristic of the C-F bonds in the trifluoromethyl group. Analysis of these spectra from a surface that has been in contact with this compound can reveal chemical changes, such as decomposition or adsorption, that are critical for understanding interfacial phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis in Reactivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its molecular structure. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra would correspond to the sec-butyl and trifluoroethyl moieties.

¹⁹F NMR is particularly useful for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. scholaris.ca The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this resonance is sensitive to the electronic environment, and any changes in the molecule's structure or its interactions with other species would be reflected in this shift. This sensitivity makes ¹⁹F NMR an excellent probe for monitoring reactions involving the trifluoroethyl group. nih.gov

Furthermore, variable temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule. Rotation around the various single bonds in this compound may be hindered at low temperatures, potentially leading to the observation of distinct signals for different conformers. The analysis of these spectra as a function of temperature allows for the determination of the energy barriers associated with these conformational changes.

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH₃ (sec-butyl) | ~0.9 | Triplet |

| ¹H | CH₂ (sec-butyl) | ~1.6 | Multiplet |

| ¹H | CH (sec-butyl) | ~4.8 | Multiplet |

| ¹H | O-CH₂ (trifluoroethyl) | ~4.5 | Quartet |

| ¹³C | C H₃ (sec-butyl) | ~10 | - |

| ¹³C | C H₂ (sec-butyl) | ~29 | - |

| ¹³C | C H (sec-butyl) | ~75 | - |

| ¹³C | O-C H₂ (trifluoroethyl) | ~65 | Quartet (due to C-F coupling) |

| ¹³C | C F₃ | ~123 | Quartet (due to C-F coupling) |

| ¹³C | O-C =O (carbonate) | ~154 | - |

Note: These are predicted values and can be influenced by the solvent and other experimental conditions.

In reactivity studies, NMR can be used to monitor the progress of a reaction involving this compound by observing the disappearance of reactant signals and the appearance of product signals over time. This allows for the determination of reaction kinetics and can provide mechanistic insights.

Vibrational Spectroscopy (IR, Raman) for Solvation Complex Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the molecular structure, symmetry, and intermolecular interactions. For this compound, the most prominent vibrational bands are expected to be associated with the carbonyl group (C=O), the C-O bonds of the carbonate and ether linkages, and the C-F bonds of the trifluoromethyl group.

The analysis of the C=O stretching vibration, typically observed in the region of 1750-1800 cm⁻¹, is particularly informative for studying solvation complexes. The frequency of this band is sensitive to the local environment of the carbonyl group. When this compound acts as a solvent in an electrolyte, its carbonyl oxygen can coordinate with cations, such as Li⁺. This coordination leads to a blue shift (increase in frequency) of the C=O stretching band, as the interaction with the cation strengthens the C=O bond. The magnitude of this shift can provide information about the strength of the ion-solvent interaction.

Studies on similar carbonate-based electrolytes have utilized IR and Raman spectroscopy to investigate the solvation structure of cations. acs.orgnih.govacs.orgibs.re.krepa.gov By analyzing the changes in the vibrational spectra as a function of salt concentration, it is possible to identify different solvated species and to determine the solvation number of the cation.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1750 - 1800 |

| C-O Stretch (carbonate) | 1200 - 1300 |

| C-F Stretch | 1100 - 1200 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular conformation and intermolecular interactions.

Two-dimensional infrared (2D-IR) spectroscopy can provide even more detailed information about the dynamics of solvation shell exchange. By monitoring the time evolution of cross-peaks in the 2D-IR spectrum, it is possible to measure the timescale of solvent molecules exchanging between the cation's solvation shell and the bulk solvent. This information is crucial for understanding ion transport mechanisms in electrolyte systems.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Carbonate Transformations

The synthesis and functionalization of carbonate compounds are often reliant on efficient catalytic processes. Future research will likely focus on discovering and optimizing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving sec-butyl 2,2,2-trifluoroethyl carbonate.

One promising avenue is the development of catalysts for the enantioselective transformation of carbonates. harvard.edu Research into hydrogen-bond-donor catalysis, for example, has shown success in achieving high enantioselectivity in other chemical transformations and could be adapted for reactions involving the carbonate moiety. harvard.edu The design of chiral catalysts capable of differentiating between the enantiotopic faces of the carbonate or its precursors could lead to the synthesis of enantiomerically pure products, which is of particular importance in the pharmaceutical and agrochemical industries.

Furthermore, there is a growing interest in the use of earth-abundant metals and non-metal-based catalysts to replace precious metal systems, aligning with the principles of green chemistry. ntnu.no High-throughput screening methods, which allow for the rapid testing of large libraries of potential catalysts, will be instrumental in this discovery process. ntnu.no The table below illustrates potential catalytic systems that could be explored for transformations of this compound.

| Catalytic System | Potential Transformation | Key Advantages | Representative Research Area |

| Chiral Hydrogen-Bond Donors | Enantioselective nucleophilic substitution | High enantioselectivity, metal-free | Enantioselective Catalysis harvard.edu |

| Supported Noble Metals (e.g., Pt, Pd) on Ceria | Decarboxylation, transesterification | High activity, stability | Water-Gas-Shift (WGS) Catalysis ntnu.no |

| Non-Noble Metal Compositions (e.g., Fe, Co) | Redox-neutral transformations | Lower cost, sustainability | Fischer-Tropsch Synthesis nasa.gov |

| Homogeneous Catalysis with Biomass Feedstock | Synthesis from CO2 and bio-derived alcohols | Utilization of renewable resources | Green Chemistry rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. vapourtec.com The integration of the synthesis and purification of this compound into automated flow chemistry platforms is a key future direction. nih.gov

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. soci.org For reactions involving potentially hazardous reagents or intermediates, the small reaction volumes in flow reactors enhance safety. soci.org Furthermore, automated systems can enable high-throughput synthesis and optimization, accelerating the discovery of new derivatives and applications. vapourtec.com The ability to couple flow reactors directly with in-line analytical techniques, such as mass spectrometry or NMR, allows for real-time reaction monitoring and optimization. soci.org

The table below compares the key features of batch synthesis versus automated flow chemistry for the production of this compound.

| Parameter | Batch Synthesis | Automated Flow Chemistry |

| Scalability | Often requires re-optimization for scale-up | Seamless scaling by running the system for longer |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes |

| Process Control | Difficult to maintain precise control over parameters | Precise control over temperature, pressure, and time soci.org |

| Throughput | Low to medium | High, suitable for library synthesis vapourtec.com |

| Reproducibility | Can be variable between batches | High reproducibility due to automation vapourtec.com |

Exploration of New Bioisosteric Applications of the Trifluoroethyl Carbonate Moiety

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. wikipedia.org The strategic incorporation of fluorine-containing groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov

The trifluoroethyl group is a well-established bioisostere for various functional groups. u-tokyo.ac.jp The trifluoroethyl carbonate moiety, as present in this compound, offers a unique combination of features that could be exploited in medicinal chemistry. Future research is expected to explore the use of the trifluoroethyl carbonate group as a bioisosteric replacement for other functionalities, such as esters, amides, or carbamates, in the design of novel therapeutic agents. u-tokyo.ac.jpnih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the carbonate, potentially impacting its reactivity and interactions with biological targets. informahealthcare.com

The following table provides examples of potential bioisosteric replacements where the trifluoroethyl carbonate moiety could be investigated.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Ester | Trifluoroethyl Carbonate | Modulate metabolic stability, alter lipophilicity |

| Amide | Trifluoroethyl Carbonate | Modify hydrogen bonding capacity, improve cell permeability |

| Carbamate (B1207046) | Trifluoroethyl Carbonate | Fine-tune electronic properties, enhance binding affinity |

| Phenyl Ring | Trifluoroethyl Carbonate containing scaffold | Introduce new vector for interaction, improve solubility |

Sustainable and Scalable Production Methods

The development of sustainable and scalable methods for the production of fine chemicals is a critical goal for the chemical industry. For this compound, future research will likely focus on greener synthetic routes that minimize waste and utilize renewable feedstocks.

One promising approach is the utilization of carbon dioxide (CO2) as a C1 building block. rsc.org Catalytic methods for the direct synthesis of organic carbonates from CO2 and alcohols are being actively investigated. rsc.org Applying these methods to the synthesis of this compound from CO2, sec-butanol, and 2,2,2-trifluoroethanol (B45653) would represent a significant step towards a more sustainable process. The use of biomass-derived alcohols as starting materials would further enhance the green credentials of the synthesis. rsc.org

As mentioned previously, flow chemistry provides a clear pathway to scalable production. mdpi.com Once an efficient and sustainable catalytic system is developed, its implementation in a continuous flow process can allow for the large-scale, on-demand production of this compound with minimal manual intervention. dntb.gov.ua

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic processes. Future research will likely employ advanced analytical techniques to probe the formation and transformations of this compound in real-time.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products as a reaction progresses. This data provides invaluable insights into reaction kinetics and the identity of transient species.

Time-resolved techniques, such as stopped-flow and quenched-flow methods coupled with rapid detection, can be used to study the kinetics of fast reactions involving the carbonate. By elucidating the detailed mechanistic pathways, researchers can identify rate-limiting steps and catalyst deactivation pathways, leading to more efficient and robust synthetic protocols. High-throughput screening of catalysts, for instance, can be performed using scanning mass spectrometry to rapidly assess catalytic activity under various conditions. ntnu.no

Q & A

Q. What are the optimal synthetic routes for preparing sec-butyl 2,2,2-trifluoroethyl carbonate, and how can reaction conditions be optimized?

this compound can be synthesized via transesterification or carbonyl chloride intermediates. Key upstream precursors include 2,2,2-trifluoroethyl chloroformate and sec-butanol. Reaction optimization should focus on temperature control (e.g., 0–6°C for sensitive intermediates), stoichiometric ratios, and catalysts like tetraethylammonium p-toluenesulfonate to improve yield . Purity (>97%) can be achieved through distillation or column chromatography, with storage at room temperature in inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the physical and chemical properties of this compound for experimental reproducibility?

Critical properties include:

- Density : 1.308 g/cm³ at 25°C (measured via pycnometry) .

- Boiling point : 100–103°C (lit. range; use calibrated GC for verification) .

- Refractive index : 1.312–1.328 (validate using Abbe refractometer) .

- Purity : Gas chromatography (GC) with flame ionization detection (FID) is recommended, targeting ≥99.9% purity for electrochemical studies .

Advanced Research Questions

Q. What role does this compound play in enhancing lithium-ion battery electrolyte performance at high voltages?

Fluorinated carbonates like this compound improve oxidative stability (>6.4 V vs. Li/Li+), enabling high-voltage cathodes (e.g., NCM811). When used as a co-solvent with propylene carbonate (PC) or ethylene carbonate (EC), it reduces parasitic oxidation and extends cycle life. For example, replacing diethyl carbonate (DEC) with 2.0 wt% of this compound increased capacity retention from 45.5% to 81.6% after 700 cycles at 4.5 V .

Q. How does the compound affect low-temperature electrochemical performance, and what additive synergies are critical?

At −25°C, 2.0 wt% of the compound lowers electrolyte viscosity and improves ionic conductivity, reducing charge-transfer resistance (ASI from 138.5 to 127.4 Ω·cm²). Synergy with tris(2,2,2-trifluoroethyl) borate (TTFEB) further enhances coulombic efficiency (CE) from 89.8% to 92.2% by stabilizing the solid-electrolyte interphase (SEI) .

Q. What are the decomposition pathways and safety considerations under thermal stress?

Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing trifluoroacetic acid derivatives. Use differential scanning calorimetry (DSC) to monitor exothermic peaks. Safety protocols include:

- Ventilation : Prevent accumulation of toxic gases (e.g., HF).

- Personal protective equipment (PPE) : OV/AG/P99 respirators and fluoropolymer-lined gloves .

- Storage : Avoid moisture and direct sunlight to minimize hydrolysis .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in reported oxidative stability values (e.g., 5.7 V vs. 6.4 V)?

Contradictions often arise from testing conditions:

- Electrode materials : Use LiNi₀.₅Co₀.₂Mn₀.₃O₂ instead of Li metal for realistic high-voltage assessments .

- Electrolyte composition : Trace water (>100 ppm) or impurities (e.g., DEC residues) can lower stability. Validate purity via Karl-Fischer titration and GC-MS .

- Scan rate : Linear sweep voltammetry (LSV) at 0.1 mV/s provides conservative estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.